

Molecular formula and chemical properties of Grazoprevir

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Compound of Interest

Compound Name: *Grazoprevir*

Cat. No.: *B8055059*

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An In-depth Technical Guide to **Grazoprevir**: Molecular Formula and Chemical Properties

Introduction

Grazoprevir (formerly MK-5172) is a second-generation, direct-acting antiviral (DAA) agent developed by Merck for the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a potent and selective inhibitor of the HCV NS3/4A protease, an enzyme critical for viral replication.[2][3] This document provides a comprehensive overview of the molecular formula, chemical properties, mechanism of action, and relevant experimental data for **Grazoprevir**, intended for researchers, scientists, and drug development professionals. **Grazoprevir** is typically co-formulated with Elbasvir, an NS5A inhibitor, under the trade name Zepatier, for the treatment of HCV genotypes 1 and 4.[1][3]

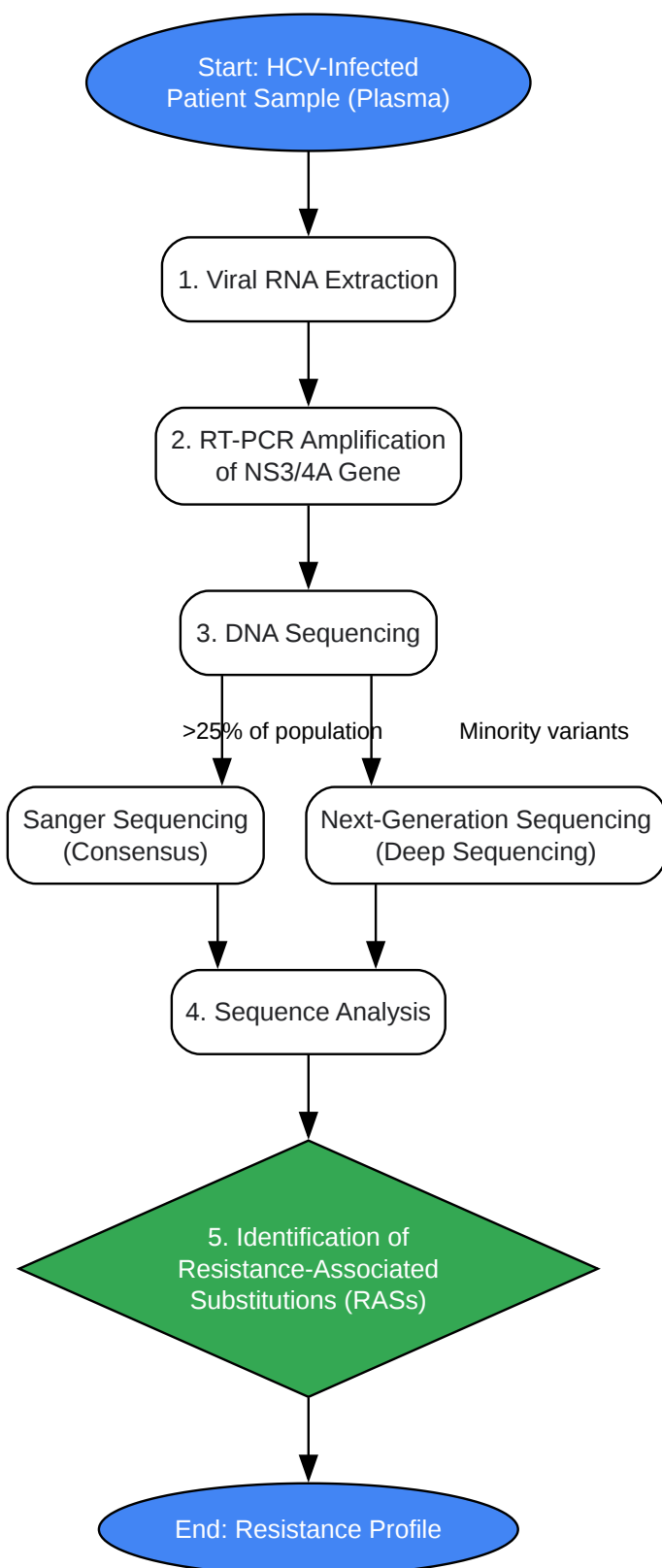
Chemical and Physical Properties

Grazoprevir is a complex azamacrocyclic compound.[2] Its structure incorporates a quinoxaline moiety and several chiral centers, contributing to its high affinity and specificity for the HCV NS3/4A protease.[2][4] The anhydrous and hydrate forms of the molecule are documented.[5]

Property	Value	Reference(s)
Molecular Formula	C ₃₈ H ₅₀ N ₆ O ₉ S	[1][2]
Molecular Weight	766.91 g/mol	[1][4]
IUPAC Name	(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0 ^{3,12} .0 ^{5,10} .0 ^{18,20}]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide	[2][4]
CAS Number	1350514-68-9 (anhydrous)	[2][6]
Synonyms	MK-5172	[5][7]
Appearance	Crystalline solid	[4][7]
Solubility	DMF: 30 mg/mL; DMSO: 25 mg/mL; Ethanol: 15 mg/mL	[7]
Predicted Water Solubility	0.0108 mg/mL	[8]
Predicted logP	3.26	[8]

Mechanism of Action

Grazoprevir is a highly specific inhibitor of the HCV NS3/4A serine protease.[9] This viral enzyme is essential for the HCV life cycle, as it is responsible for cleaving the virally encoded polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][8] By blocking the active site of the NS3/4A protease, **Grazoprevir** prevents this proteolytic processing, thereby halting viral replication and the assembly of new virions.[3][9] It is a second-generation protease inhibitor with potent activity against variants that are resistant to first-generation inhibitors.[10]



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